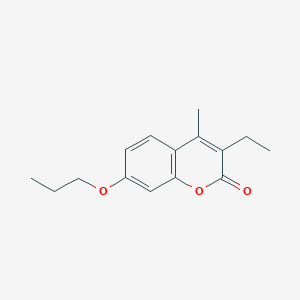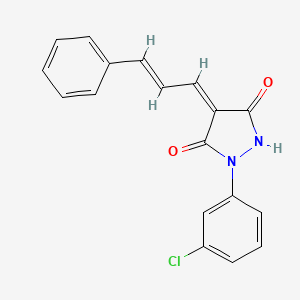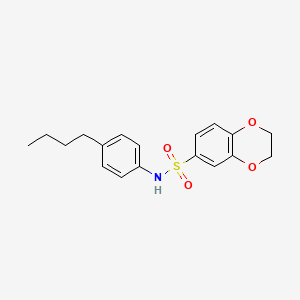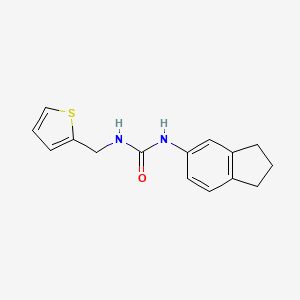![molecular formula C18H14N4O3 B4768849 10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B4768849.png)
10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione
説明
10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione is a useful research compound. Its molecular formula is C18H14N4O3 and its molecular weight is 334.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.10659032 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity of Functional Vinyl Polymers : A study by Kondo, Fujita, and Takemoto (1973) in "Macromolecular Chemistry and Physics" explored the synthesis of functional vinyl monomers containing the 10-isoalloxazinyl residue, which is closely related to the structure of 10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione. This research has implications for the development of polymers with specific functional properties (Kondo, Fujita, & Takemoto, 1973).
Disposable pH Sensor Development : Hegarty et al. (2018) in the "Microchemical Journal" described the development of an inexpensive and disposable screen-printed sensor for monitoring pH, based on a flavin derivative related to this compound. This demonstrates the potential application of such compounds in the development of novel sensing technologies (Hegarty et al., 2018).
Photophysics of Flavin Compounds : Sikorska et al. (2005) in "Chemical Physics" explored the photochemistry and photophysics of isoalloxazines, which include structures similar to this compound. Understanding the photophysics of these compounds is crucial for their potential application in photodynamic therapy and as photosensitizers (Sikorska et al., 2005).
Spectroscopic Characterization for Photonic Applications : Shirdel et al. (2007) in "Chemical Physics" characterized a phenothiazine–phenylene–isoalloxazine dyad, which includes a compound structurally related to this compound. The study focused on absorption, emission spectroscopy, and photostability, which is relevant for applications in photonics and optoelectronics (Shirdel et al., 2007).
Investigation of Flavins as Antimalarials : Halladay (1990) investigated the antimalarial activity of flavins, which are closely related to the compound . This research contributes to the understanding of potential medical applications of such compounds in the treatment of malaria (Halladay, 1990).
特性
IUPAC Name |
10-(2-phenoxyethyl)benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-17-15-16(20-18(24)21-17)22(14-9-5-4-8-13(14)19-15)10-11-25-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVNNSQCKORYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C4C2=NC(=O)NC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(benzyloxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4768766.png)


![4-methyl-3-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B4768782.png)

![(1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B4768791.png)

![N-[3-(4-morpholinyl)propyl]-2,3-diphenyl-6-quinoxalinecarboxamide](/img/structure/B4768815.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4768828.png)
![N-(5-chloro-2-methylphenyl)-3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyanoacrylamide](/img/structure/B4768838.png)
![methyl 3-bromo-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4768841.png)
![methyl 5-(2,4-dichlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4768843.png)
![ethyl 2-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4768856.png)
